molecular formula C13H16BNO4 B1271545 N-Boc-indole-2-boronic acid CAS No. 213318-44-6

N-Boc-indole-2-boronic acid

Cat. No. B1271545
M. Wt: 261.08 g/mol
InChI Key: SVIBPSNFXYUOFT-UHFFFAOYSA-N
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Description

N-Boc-indole-2-boronic acid is a boron-containing compound that is structurally related to indoles, a class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a boronic acid group attached to the second position of the indole ring and a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions .

Synthesis Analysis

The synthesis of N-Boc-indole-2-boronic acid and related compounds involves several key steps. One approach starts with N-BOC protected o-iodo aryl amines, which undergo allylation and subsequent palladium-catalyzed ring closure to yield N-BOC protected indoles . Another method involves the direct benzylation of indole 2-boronic acid using a palladium catalyst, which allows for the cross-coupling of substituted indole-2-boronic acids and substituted benzyl bromides to afford aryl(indolo)methanes . Additionally, the mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with indol-2-yl-boronic acid has been reported, leading to the synthesis of nonsymmetrical 2,5-disubstituted pyrroles .

Molecular Structure Analysis

The molecular structure of N-Boc-indole-2-boronic acid is influenced by the boronic acid group, which imparts distinct electronic structure and reactivity compared to classic indoles. The "fused" BN indoles, which are related to N-Boc-indole-2-boronic acid, exhibit geometric structure and electrophilic aromatic substitution reactivity similar to indoles but have unique optoelectronic properties due to their hybrid organic/inorganic nature .

Chemical Reactions Analysis

N-Boc-indole-2-boronic acid participates in various chemical reactions due to its boronic acid functionality. It can be used in Rh(III)-catalyzed selective coupling reactions with N-methoxy-1H-indole-1-carboxamide, leading to diverse product formation through C-C and C-C/C-N bond formation . The boronic acid group also accelerates three-component reactions for the synthesis of α-sulfanyl-substituted indole-3-acetic acids . Furthermore, the boronic acid moiety can form boronic esters with reducing sugars in water, exhibiting notable selectivity for oligosaccharides .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-indole-2-boronic acid are influenced by the presence of the boronic acid group and the Boc protective group. The boronic acid group can react with Lewis bases, such as nitrogen-containing compounds, to form B-N coordination adducts . The Boc group can be readily removed thermally after adsorption on silica, which is useful for subsequent transformations . The boronic acid moiety also exhibits Lewis acidity, which can be modulated by forming boronates with sugars, affecting the pKa and reactivity of the compound .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

  • Scientific Field: Organic Chemistry
  • Application Summary: The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid (like N-Boc-indole-2-boronic acid) and an organic halide in the presence of a palladium catalyst .
  • Methods of Application: The reaction typically involves the use of a palladium catalyst, a base, and a suitable solvent. The boronic acid and the organic halide are then added to the reaction mixture .
  • Results or Outcomes: This reaction is widely used in organic synthesis to create biaryl compounds. The yield and efficiency of the reaction can vary depending on the specific reactants and conditions used .

Copper-Catalyzed Trifluoromethylation

  • Scientific Field: Organic Chemistry
  • Application Summary: Copper-catalyzed trifluoromethylation is a reaction where a trifluoromethyl group is introduced into a molecule using a copper catalyst .
  • Methods of Application: The reaction typically involves the use of a copper catalyst, a trifluoromethylating reagent, and a suitable solvent. The boronic acid (like N-Boc-indole-2-boronic acid) is then added to the reaction mixture .
  • Results or Outcomes: This reaction is used to introduce trifluoromethyl groups into organic molecules, which can significantly alter their chemical properties. The yield and efficiency of the reaction can vary depending on the specific reactants and conditions used .

Palladium-Catalyzed Benzylation

  • Scientific Field: Organic Chemistry
  • Application Summary: Palladium-catalyzed benzylation is a reaction where a benzyl group is introduced into a molecule using a palladium catalyst .
  • Methods of Application: The reaction typically involves the use of a palladium catalyst, a benzylating reagent, and a suitable solvent. The boronic acid (like N-Boc-indole-2-boronic acid) is then added to the reaction mixture .
  • Results or Outcomes: This reaction is used to introduce benzyl groups into organic molecules, which can significantly alter their chemical properties. The yield and efficiency of the reaction can vary depending on the specific reactants and conditions used .

Safety And Hazards

“N-Boc-indole-2-boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions of “N-Boc-indole-2-boronic acid” and other boronic acids are promising. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs shortly .

properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)14(17)18/h4-8,17-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIBPSNFXYUOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378354
Record name N-Boc-indole-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-indole-2-boronic acid

CAS RN

213318-44-6
Record name N-Boc-indole-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)indole-2-boronic Acid (contains varying amounts of Anhydride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (11.0 g; 78 mmols) in THF (170 ml), at -78° C. and under nitrogen, a 1.6M solution of BuLi (56.1 ml; 89.7 mmols) in hexane is added slowly in order to maintain the temperature below -65° C. The mixture is stirred at -75° C. for 10 min and is then warmed to 0° C. within 30 min. After cooling again to -78° C., a solution of 1-tert-butoxycarbonylindole (15.6 g; 72 mmols) in THF (300 ml) is added, keeping the temperature below -65° C. The mixture is stirred 1 hour at -75° C. and a solution of trimrthyl borate (7.5 g; 72 mmols) in THF (200 ml) is added dropwise. The reaction is allowed to warm up to room temperature overnight. A 0.25N solution of Hcl (200 ml) is added and the THF is removed under vacuum. The residue is extracted with ethyl ether (3×150 ml) and the combined organic phases are washed with water (2×100 ml) and dried over sodium sulphate. The solution is then concentrated, cooled to 0° C. and filtered to obtain crystalline (1-tert-butoxycarbonylindol-2-yl)boronic acid (6.95 g; 26.6 mmols). Yield: 37%.
Quantity
11 g
Type
reactant
Reaction Step One
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solution
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0 (± 1) mol
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56.1 mL
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170 mL
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15.6 g
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300 mL
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7.5 g
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200 mL
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solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
CN Johnson, G Stemp, N Anand, SC Stephen… - Synlett, 1998 - thieme-connect.com
A versatile synthesis of 2-arylpyrroles and 2-arylindoles is described based on the use of either N-(Boc) pyrrole-2-boronic acid or N-(Boc) indole-2-boronic acid as components for …
Number of citations: 65 www.thieme-connect.com
S Ito, T Yamada, T Taguchi… - Chemistry–An Asian …, 2016 - Wiley Online Library
… Initially, we synthesized the unsubstituted parent compound 1 a (R 1 =R 2 =R 3 =H) via a Suzuki–Miyaura coupling of N-Boc-indole-2-boronic acid (2 a) and 4-bromo-2,1,3-…
Number of citations: 52 onlinelibrary.wiley.com
M Bos, E Riguet - The Journal of Organic Chemistry, 2014 - ACS Publications
… The methodology was developed and optimized with N-Boc-indole-2-boronic acid giving access to α-indole-γ-substituted lactones in high yields and good diastereoisomeric and …
Number of citations: 25 pubs.acs.org
M Kadagathur, S Patra, DK Sigalapalli… - Organic & …, 2021 - pubs.rsc.org
Nitrogen-containing heterocyclic scaffolds constitute nearly 75% of small molecules which favorably act as drug candidates. For the past few decades, numerous natural and synthetic …
Number of citations: 7 pubs.rsc.org
M Nakazono, K Saita, Y Oshikawa, K Tani… - … Acta Part A: Molecular …, 2011 - Elsevier
… N-Boc-indole-2-boronic acid and 9-bromoanthracene were purchased from Aldrich (Milwaukie, USA). 2-Phenylindole, 1-bromonaphthalene and tetrakis(triphenylphosphine)palladium …
Number of citations: 6 www.sciencedirect.com
M Bos, F Buttard, A Vallée, E Riguet - Synthesis, 2019 - thieme-connect.com
… [7b] In the course of our investigation, we established that a one-pot reaction sequence involving an organocatalyzed addition of N-Boc-indole-2-boronic acid to the 5-hydroxyfuran-2(5H…
Number of citations: 5 www.thieme-connect.com
SY Guo, LY Wei, BB Song, YT Hu, Z Jiang… - European Journal of …, 2023 - Elsevier
… by Suzuki coupling between N-Boc-indole-2-boronic acid and amine intermediates 2a−2l in … Suzuki coupling between N-Boc-indole-2-boronic acid and amine intermediates (7a−7n, 7q…
Number of citations: 3 www.sciencedirect.com
TTB Nguyen, T Lomberget, NC Tran, R Barret - Tetrahedron, 2013 - Elsevier
… When the reaction was carried out using N-Boc indole-2-boronic acid, no traces of the desired N-Boc protected (Z)-1c was detected in the reaction mixture: after purification, only indole, …
Number of citations: 21 www.sciencedirect.com
KL Milkiewicz, DJ Parks, T Lu - Tetrahedron letters, 2003 - Elsevier
Furan[3,2-b]pyrroles are important isosteres for the indole scaffold in which the benzene ring is replaced by the furan ring. A series of novel tetra-substituted furan[3,2-b]pyrroles was …
Number of citations: 24 www.sciencedirect.com
O McNulty - 2015 - search.proquest.com
Mcl-1, a member of the Bcl-2 family of proteins responsible for regulating apoptosis, is an important target for cancer research. Overexpression of Mcl-1 has been linked to many cancers…
Number of citations: 4 search.proquest.com

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